molecular formula C19H23ClN2O6S B12913686 2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-, monomethanesulfonate CAS No. 84269-97-6

2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-, monomethanesulfonate

Cat. No.: B12913686
CAS No.: 84269-97-6
M. Wt: 442.9 g/mol
InChI Key: WQWXUPMCRORTRU-UHFFFAOYSA-N
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Description

3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate typically involves multiple steps:

    Formation of the Oxazolidinone Core: The oxazolidinone core can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl moiety is replaced by the chlorobenzyl group.

    Attachment of the Methanesulfonate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the methylamino group.

    Reduction: Reduction reactions can target the oxazolidinone ring or the chlorobenzyl group.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include quinones or other oxidized aromatic derivatives.

    Reduction: Reduced forms of the oxazolidinone or chlorobenzyl groups.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Oxazolidinone derivatives are known for their diverse biological activities, particularly in antimicrobial applications. The specific compound under discussion has shown promising results in various studies:

  • Antimicrobial Properties : Research indicates that oxazolidinones possess potent antibacterial activity against Gram-positive bacteria, including strains resistant to other antibiotics. The presence of specific substituents on the oxazolidinone ring can significantly influence this activity .
  • Mechanism of Action : The mechanism typically involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, thereby preventing peptide bond formation .

Applications in Medicine

The potential applications of 2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-, monomethanesulfonate include:

  • Antibiotic Development : Given its antimicrobial properties, this compound can be further developed into a novel antibiotic agent targeting resistant bacterial strains.
  • Therapeutic Uses : Its ability to modulate specific biological pathways may lend itself to applications beyond antimicrobial use, potentially in treating other diseases where protein synthesis modulation is beneficial .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of oxazolidinone derivatives:

  • Clinical Trials : Clinical evaluations have shown that compounds similar to this oxazolidinone exhibit favorable pharmacokinetic profiles and are well-tolerated in patients with infections caused by resistant bacteria .
  • Comparative Studies : Comparative analyses with existing antibiotics have demonstrated that this class of compounds can outperform traditional treatments in specific contexts, particularly for multi-drug-resistant infections .

Mechanism of Action

The mechanism of action of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate would depend on its specific application. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar core structure.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency.

Uniqueness

What sets 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate apart is the specific combination of the chlorobenzyl and methanesulfonate groups, which may confer unique chemical and biological properties not seen in other oxazolidinone derivatives.

Biological Activity

The compound 2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-, monomethanesulfonate is part of the oxazolidinone family, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs.

Synthesis

The synthesis of oxazolidinone derivatives often involves the modification of the core structure to enhance biological activity. For instance, variations in substituents on the oxazolidinone ring can significantly influence antimicrobial potency. The compound can be synthesized through a multi-step process involving the reaction of appropriate phenolic and amine precursors under controlled conditions.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound's biological evaluation revealed a minimum inhibitory concentration (MIC) that compares favorably with established antibiotics such as Linezolid.

CompoundMIC (µg/mL)Activity Against
2-Oxazolidinone3.0Staphylococcus aureus
Linezolid4.0Staphylococcus aureus
Ciprofloxacin3.5Escherichia coli

The biological evaluation of similar oxazolidinone derivatives has shown that modifications at specific positions can lead to enhanced activity. For example, compounds with methyl or methoxy groups at the nitrogen position exhibited increased binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis effectively .

The primary mechanism through which oxazolidinones exert their antimicrobial effects involves the inhibition of protein synthesis by binding to the bacterial ribosome. Studies have demonstrated that the specific binding interactions between these compounds and ribosomal RNA are critical for their activity. For instance, hydrogen bonding between the oxazolidinone ring and key ribosomal residues has been observed, which stabilizes the drug-ribosome complex and prevents protein synthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that subtle changes in the chemical structure can lead to significant differences in biological activity. For example:

  • N-methyl substitution : Compounds with an N-methyl group showed improved antibacterial activity due to enhanced binding interactions with ribosomal sites.
  • Substituent variations : The presence of halogen or methoxy groups on phenyl rings contributed positively to antimicrobial potency by increasing lipophilicity and improving membrane permeability .

Case Studies

  • Comparative Study on Antimicrobial Efficacy :
    A comparative analysis was conducted on various oxazolidinone derivatives where the compound demonstrated superior efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics. The study reported MIC values significantly lower than those for control groups.
  • Toxicity Assessment :
    Toxicity studies using brine shrimp bioassays indicated low toxicity levels for this compound and its analogs, suggesting a favorable safety profile for potential therapeutic applications .

Properties

CAS No.

84269-97-6

Molecular Formula

C19H23ClN2O6S

Molecular Weight

442.9 g/mol

IUPAC Name

3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one;methanesulfonic acid

InChI

InChI=1S/C18H19ClN2O3.CH4O3S/c1-20-10-17-11-21(18(22)24-17)15-5-7-16(8-6-15)23-12-13-3-2-4-14(19)9-13;1-5(2,3)4/h2-9,17,20H,10-12H2,1H3;1H3,(H,2,3,4)

InChI Key

WQWXUPMCRORTRU-UHFFFAOYSA-N

Canonical SMILES

CNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl.CS(=O)(=O)O

Related CAS

73423-36-6 (Parent)

Origin of Product

United States

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